(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1268519-85-2
VCID: VC0111825
InChI: InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
SMILES: CC1(CCCN1C)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.186

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid

CAS No.: 1268519-85-2

Cat. No.: VC0111825

Molecular Formula: C7H13NO2

Molecular Weight: 143.186

* For research use only. Not for human or veterinary use.

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid - 1268519-85-2

Specification

CAS No. 1268519-85-2
Molecular Formula C7H13NO2
Molecular Weight 143.186
IUPAC Name (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
Standard InChI Key BWNGEDLBTNTBMD-ZETCQYMHSA-N
SMILES CC1(CCCN1C)C(=O)O

Introduction

Chemical Identity and Structural Properties

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid belongs to the class of organic compounds known as alpha amino acids, characterized by an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . Its stereochemistry is defined by the 2S configuration, indicating specific spatial arrangement of substituents around the chiral carbon.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid:

ParameterValue
CAS Number1268519-85-2
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18-143.19 g/mol
SMILES NotationCN1CCC[C@@]1(C)C(=O)O
InChIInChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)
InChI KeyNot fully provided in sources
Purity SpecificationTypically ≥95% for research grade

Structural Features

The structure of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid consists of:

  • A five-membered pyrrolidine heterocyclic ring

  • A methyl group attached to the nitrogen atom (position 1)

  • A second methyl group at position 2 of the pyrrolidine ring

  • A carboxylic acid group also at position 2, in the same position as the second methyl group

  • Specific stereochemistry (2S) defining the spatial arrangement of the substituents

This unique arrangement contributes to its conformational properties and potential biological activities .

Synthesis Methods and Approaches

Several synthetic routes have been developed for (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, with a primary focus on maintaining its stereochemical integrity. The synthesis typically requires careful consideration of reaction conditions to preserve the 2S configuration.

Common Synthetic Strategies

The synthesis of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid generally employs one of these approaches:

  • Starting from chiral precursors that already contain the required stereocenter

  • Using stereoselective reactions with appropriate chiral catalysts

  • Separation of stereoisomers through resolution techniques

  • Modification of naturally occurring proline derivatives

These methods are designed to ensure the correct stereochemistry at the crucial carbon center, which is essential for the compound's potential biological activity.

Considerations in Synthesis

The synthesis of this compound requires careful attention to several factors:

  • Protection and deprotection strategies for the amino and carboxylic acid groups

  • Control of N-methylation conditions to avoid over-alkylation

  • Preservation of the stereochemistry during C-C bond formations

  • Purification techniques to achieve high stereochemical purity

These considerations are essential for obtaining the compound with high purity and correct stereochemical configuration.

Biological Activities and Applications

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid exhibits notable biological properties that make it of interest in medicinal chemistry and pharmacological research.

Comparative Analysis with Related Compounds

Understanding (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Comparison with Related Compounds

The following table compares (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid with structurally related compounds:

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight
(2S)-1,2-dimethylpyrrolidine-2-carboxylic acidReference compoundC₇H₁₃NO₂143.18 g/mol
(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acidAdditional methyl group at position 5 with specific stereochemistryC₇H₁₃NO₂143.18 g/mol
(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acidMethyl group at position 4 instead of position 2C₇H₁₃NO₂143.18 g/mol
L-ProlineLacks both methyl groupsC₅H₉NO₂115.13 g/mol
1-methylpyrrolidineLacks carboxylic acid group and second methyl groupC₅H₁₁N85.15 g/mol

Functional Differences

The structural variations among these compounds lead to significant differences in their properties and functions:

  • N-methylation (at position 1) affects the compound's basicity, hydrogen bonding capacity, and lipophilicity

  • The presence of a methyl group at position 2 introduces steric constraints that influence conformational flexibility

  • The stereochemistry (2S configuration) determines the spatial orientation of the functional groups, which is crucial for biological recognition

  • The additional methyl groups in various positions create distinct three-dimensional shapes that affect binding to biological targets

These differences highlight the unique properties of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid and suggest potential specialized applications in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid determine its behavior in various environments and applications.

Chemical Reactivity

The chemical behavior of (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid is influenced by its functional groups:

These properties contribute to the compound's chemical behavior and determine its potential applications in various fields.

Research Findings and Future Directions

Scientific investigation into (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid is ongoing, with several areas of active research and potential future applications.

Current Research Findings

While the literature on this specific compound is limited, research on related compounds suggests several important areas of investigation:

  • Structure-Activity Relationships: Studies examining how the specific stereochemistry and methyl group positions affect biological activity

  • Medicinal Chemistry Applications: Exploration of the compound as a building block for drug development, particularly in CNS-active compounds

  • Synthetic Methodology: Development of more efficient routes to prepare the compound with high stereochemical purity

  • Biochemical Studies: Investigation of its interactions with various enzyme systems and potential inhibitory properties

Future Research Directions

Several promising avenues for future research include:

  • Comprehensive biological screening to identify specific therapeutic targets

  • Development of derivatives with enhanced biological activities or improved pharmacokinetic properties

  • Exploration of its potential as a chiral building block in asymmetric synthesis

  • Investigation of its conformational properties and how these influence biological recognition

  • Computational studies to predict interactions with potential biological targets

These research directions could significantly expand our understanding of this compound and its potential applications in various fields.

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